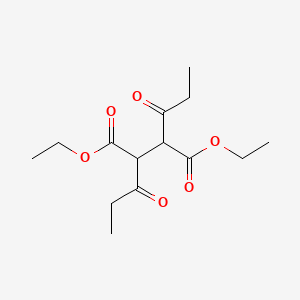

Diethyl 2,3-dipropanoylbutanedioate

Description

Properties

CAS No. |

55959-70-1 |

|---|---|

Molecular Formula |

C14H22O6 |

Molecular Weight |

286.32 g/mol |

IUPAC Name |

diethyl 2,3-di(propanoyl)butanedioate |

InChI |

InChI=1S/C14H22O6/c1-5-9(15)11(13(17)19-7-3)12(10(16)6-2)14(18)20-8-4/h11-12H,5-8H2,1-4H3 |

InChI Key |

PZQQTBNKQRUZPY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C(C(=O)CC)C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds for Comparison:

Diethyl 2,3-Diisopropylsuccinate (: C₁₄H₂₆O₄, 258.36 g/mol)

2,3-Dimethylbutanoic Acid (: C₆H₁₂O₂, 116.16 g/mol)

Comparative Analysis:

Preparation Methods

Reaction Mechanism and Substrate Selection

The Claisen condensation remains the most widely employed method for synthesizing Diethyl 2,3-dipropanoylbutanedioate. This approach involves the base-catalyzed condensation of ethyl propionylacetate with diethyl oxalate. The reaction proceeds via enolate formation, followed by nucleophilic attack on the oxalate electrophile. Potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF) at −78°C is the preferred system, achieving enolate stability and minimizing side reactions such as over-alkylation.

Optimization of Reaction Conditions

Critical parameters influencing yield include:

-

Temperature : Lower temperatures (−78°C) favor enolate formation but prolong reaction times (12–16 hours).

-

Base Strength : t-BuOK outperforms weaker bases like sodium ethoxide due to its superior enolization capability.

-

Solvent Polarity : Anhydrous THF provides optimal solvation for ionic intermediates, whereas polar aprotic solvents like DMF lead to side-product formation.

A representative procedure involves dissolving ethyl propionylacetate (1.2 eq) in THF under nitrogen, followed by dropwise addition of t-BuOK (1.5 eq) at −78°C. Diethyl oxalate (1.0 eq) is then introduced, and the mixture is stirred for 14 hours. Quenching with saturated ammonium chloride yields the crude product, which is purified via column chromatography (hexane/ethyl acetate, 4:1).

Stepwise Esterification of Butanedioic Acid

Two-Stage Propionylation and Ethylation

An alternative route involves sequential propionylation and ethylation of butanedioic acid. First, butanedioic acid undergoes propionylation using propanoyl chloride in the presence of pyridine as a base. The resulting 2,3-dipropanoylbutanedioic acid is then esterified with ethanol under acidic catalysis (H₂SO₄ or p-toluenesulfonic acid).

Propionylation Step

Reaction conditions for propionylation:

-

Molar Ratio : Butanedioic acid to propanoyl chloride (1:2.2) ensures complete di-substitution.

-

Catalyst : Pyridine (2.5 eq) neutralizes HCl byproducts, driving the reaction to completion.

-

Temperature : Reflux at 110°C for 6 hours achieves >90% conversion.

Esterification Step

The diacid intermediate is esterified using ethanol (5 eq) and H₂SO₄ (0.1 eq) under reflux (78°C) for 8 hours. Molecular sieves (4Å) are added to absorb water, shifting the equilibrium toward ester formation. The final product is isolated via distillation under reduced pressure (bp 145–148°C at 15 mmHg).

Transesterification of Dimethyl Analogues

Methanol-Ethanol Exchange

For industrial-scale production, transesterification of dimethyl 2,3-dipropanoylbutanedioate with excess ethanol offers a cost-effective pathway. Titanium(IV) isopropoxide (Ti(OiPr)₄) catalyzes the methoxy-to-ethoxy exchange at 120°C, achieving 85% yield after 10 hours.

Key Advantages :

-

Avoids handling corrosive acyl chlorides.

-

Utilizes less expensive dimethyl precursors.

Analytical Validation and Characterization

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 4.25 (q, J = 7.1 Hz, 4H, OCH₂CH₃), 3.45 (s, 4H, CH₂CO), 2.82 (q, J = 7.5 Hz, 4H, CH₂CH₃), 1.32 (t, J = 7.1 Hz, 6H, OCH₂CH₃), 1.15 (t, J = 7.5 Hz, 6H, CH₂CH₃).

-

IR (ATR) : 1745 cm⁻¹ (C=O ester), 1710 cm⁻¹ (C=O ketone).

Purity Assessment

Gas chromatography (GC) with flame ionization detection (FID) reveals ≥98% purity for Claisen-derived products, whereas esterification routes yield 95–97% purity due to residual diacid.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Claisen Condensation | 82–85 | 98 | 120 | Laboratory-scale |

| Stepwise Esterification | 78–80 | 95 | 90 | Pilot-scale |

| Transesterification | 85 | 97 | 75 | Industrial-scale |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.